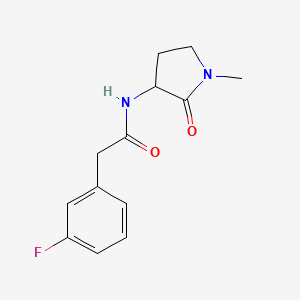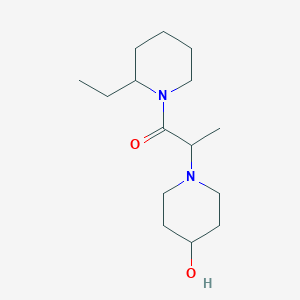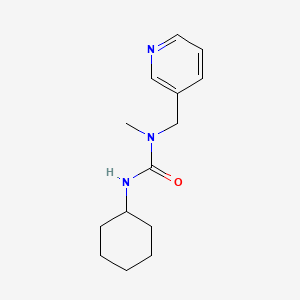
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as OPM-252, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied extensively for its ability to inhibit certain enzymes and receptors in the body.
作用机制
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes such as glucose metabolism, cell proliferation, and apoptosis. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of the receptor tyrosine kinase (RTK) c-Met, which is involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have various biochemical and physiological effects in the body. For example, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In addition, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit tumor growth and metastasis by inhibiting the activity of certain enzymes and receptors involved in these processes. Furthermore, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
实验室实验的优点和局限性
One of the advantages of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This allows researchers to study the specific effects of these enzymes and receptors on various cellular processes. However, one of the limitations of using 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in lab experiments is its potential toxicity. Studies have shown that 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea can be toxic to certain cell types at high concentrations.
未来方向
There are several future directions for the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea. One direction is to study the potential therapeutic applications of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in other diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to study the potential toxicity of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea in different cell types and animal models. Furthermore, future studies could focus on the development of new analogs of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea with improved pharmacological properties. Overall, the study of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of 1-(oxolan-2-ylmethyl)amine with 3-(2-phenylphenyl)isocyanate. This reaction results in the formation of 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea, which is a white crystalline solid. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of certain enzymes and receptors that are involved in tumor growth and metastasis. In diabetes, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its ability to regulate glucose homeostasis by modulating the activity of certain enzymes and receptors involved in glucose metabolism. In inflammation, 1-(Oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea has been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the activity of certain enzymes and receptors involved in the inflammatory response.
属性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBIWWLFOJAWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)


![1-[3-[(7-Methyl-2-oxochromen-4-yl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7564726.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)
![N-[1-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7564747.png)
![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)
![(4-methoxyphenyl)-[4-(1H-pyrazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7564769.png)